O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate
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Overview
Description
O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo[3.2.1]octane core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The tert-butyl and ethyl groups are then introduced through esterification reactions using tert-butyl alcohol and ethyl alcohol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the tert-butyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 8-Boc-3,8-diazabicyclo[3.2.1]octane
- Ethyl 4-aminopyrimidine-2-carboxylate
Uniqueness
O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl and ethyl groups, along with the diazabicyclo[3.2.1]octane core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H22N2O5 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-ethyl (1R,2R,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-5-20-12(18)10-8-6-7-9(11(17)15-10)16(8)13(19)21-14(2,3)4/h8-10H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-/m1/s1 |
InChI Key |
YKLMCYGEWCAGCI-KXUCPTDWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
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